1-[(10-Bromodecyl)oxy]naphthalene
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Overview
Description
1-[(10-Bromodecyl)oxy]naphthalene is an organic compound that features a naphthalene ring substituted with a 10-bromodecyl chain via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(10-Bromodecyl)oxy]naphthalene typically involves the bromination of naphthalene followed by the introduction of the 10-bromodecyl chain. One common method involves the reaction of naphthalene with bromine in the presence of a catalyst to form bromonaphthalene. This intermediate is then reacted with 10-bromodecanol under basic conditions to form the desired ether linkage .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
1-[(10-Bromodecyl)oxy]naphthalene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by various nucleophiles.
Oxidation Reactions: The naphthalene ring can be oxidized under specific conditions.
Reduction Reactions: The bromine atom can be reduced to form a hydrogenated product.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide ions or amines can react with the bromine atom.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride are commonly employed
Major Products Formed
Substitution: Products include naphthalene derivatives with various functional groups replacing the bromine atom.
Oxidation: Oxidized naphthalene derivatives.
Reduction: Hydrogenated naphthalene derivatives
Scientific Research Applications
1-[(10-Bromodecyl)oxy]naphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[(10-Bromodecyl)oxy]naphthalene involves its interaction with molecular targets through its bromine and ether functionalities. The bromine atom can participate in electrophilic substitution reactions, while the ether linkage provides stability and solubility in organic solvents. These interactions can affect various molecular pathways, making the compound useful in different applications .
Comparison with Similar Compounds
Similar Compounds
1-Bromonaphthalene: Lacks the 10-bromodecyl chain, making it less versatile in certain applications.
1-(Bromomethyl)naphthalene: Contains a bromomethyl group instead of a 10-bromodecyl chain, leading to different reactivity and applications
Uniqueness
1-[(10-Bromodecyl)oxy]naphthalene is unique due to its long alkyl chain, which imparts distinct physical and chemical properties. This makes it more suitable for applications requiring hydrophobic interactions and increased molecular weight .
Properties
CAS No. |
93372-54-4 |
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Molecular Formula |
C20H27BrO |
Molecular Weight |
363.3 g/mol |
IUPAC Name |
1-(10-bromodecoxy)naphthalene |
InChI |
InChI=1S/C20H27BrO/c21-16-9-5-3-1-2-4-6-10-17-22-20-15-11-13-18-12-7-8-14-19(18)20/h7-8,11-15H,1-6,9-10,16-17H2 |
InChI Key |
WKWOIYQFNUTMQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCCCCCCCCCBr |
Origin of Product |
United States |
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